molecular formula C7H5F3O2S B2429615 1-Difluoromethanesulfonyl-4-fluorobenzene CAS No. 153698-38-5

1-Difluoromethanesulfonyl-4-fluorobenzene

Cat. No.: B2429615
CAS No.: 153698-38-5
M. Wt: 210.17
InChI Key: UPINLVQNYWNAKK-UHFFFAOYSA-N
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Description

The Strategic Significance of Fluorinated Organic Compounds in Advanced Materials and Synthetic Chemistry

The deliberate incorporation of fluorine into organic molecules is a widely employed strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.org This is due to the unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond. numberanalytics.comnumberanalytics.com These characteristics confer enhanced thermal stability, chemical inertness, and improved metabolic stability to the parent molecules. numberanalytics.comresearchgate.net

In materials science, fluorination is crucial for creating high-performance fluoropolymers with exceptional chemical resistance and thermal stability. numberanalytics.comnumberanalytics.com These materials are indispensable in industries ranging from aerospace to electronics. numberanalytics.com In medicinal chemistry, the introduction of fluorine atoms can significantly alter a molecule's properties, including its lipophilicity, bioavailability, and binding affinity to biological targets. researchgate.netcas.cn It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. sigmaaldrich.com This strategic use of fluorine allows chemists to fine-tune molecular properties to achieve desired functions and performance. researchgate.net

Key Effects of Fluorination on Organic Molecules

Property ModifiedDescription of EffectPrimary Application Area
Thermal StabilityThe high strength of the C-F bond increases resistance to degradation at elevated temperatures. numberanalytics.comAdvanced Materials (e.g., Fluoropolymers)
Chemical ResistanceFluorinated segments of a molecule are less susceptible to chemical attack, rendering them more inert. numberanalytics.comnumberanalytics.comMaterials Science, Pharmaceuticals
Metabolic StabilityThe C-F bond is resistant to metabolic cleavage, prolonging the active life of a drug in the body. researchgate.netcas.cnMedicinal Chemistry
Lipophilicity & BioavailabilityFluorine substitution can increase a molecule's ability to cross cellular membranes, enhancing its biological uptake. researchgate.netcas.cnMedicinal Chemistry, Agrochemicals
Binding AffinityFluorine can alter the electronic properties of a molecule, improving its interaction with specific biological targets like enzymes. researchgate.netDrug Discovery

Distinctive Characteristics and Synthetic Utility of the Difluoromethanesulfonyl Moiety

The difluoromethanesulfonyl (SO2CF2H) group is a functional moiety of growing importance in synthetic and medicinal chemistry. cas.cn This group is valued for its unique electronic properties and its ability to act as a bioisostere for other chemical groups, helping to modulate a molecule's biological activity. The presence of the difluoromethyl group can enhance the stability and bioavailability of compounds, making it a valuable component in drug design.

From a synthetic perspective, the difluoromethanesulfonyl moiety is a versatile functional group. Reagents containing this group, such as difluoromethyl phenyl sulfone and its derivatives, are used in a variety of chemical transformations. cas.cn These include nucleophilic and radical difluoromethylation reactions, which allow for the direct introduction of the critical CF2H group into target molecules. cas.cnresearchgate.net The sulfonyl portion of the moiety can also participate in cross-coupling reactions, serving as a handle to construct more complex molecular architectures. cas.cn The reactivity of this group provides chemists with a reliable toolkit for creating novel fluorinated compounds. nbinno.com

Synthetic Reactions Involving the Difluoromethanesulfonyl Moiety

Reaction TypeDescriptionReference
Nucleophilic DifluoromethylationThe moiety acts as a source of a nucleophilic "CF2H" equivalent to form new carbon-carbon or carbon-heteroatom bonds. cas.cn
Radical (Phenylsulfonyl)difluoromethylationGeneration of a PhSO2CF2 radical for addition to unsaturated systems like isocyanides. cas.cn
Cross-Coupling ReactionsThe phenylsulfonyl group can act as a leaving group in transition metal-catalyzed reactions to form new bonds. cas.cn
Electrophilic (Phenylsulfonyl)difluoromethylationSpecialized reagents can react with nucleophiles such as S- and O-nucleophiles to attach the SO2CF2H group. cas.cn

Contextualizing 1-Difluoromethanesulfonyl-4-fluorobenzene as a Key Building Block and Research Target

This compound is a chemical compound that strategically combines the features of a fluorinated aromatic ring with the versatile difluoromethanesulfonyl group. As such, it serves as a valuable "building block" in organic synthesis. sigmaaldrich.comnih.gov The term building block refers to relatively simple molecules that possess key structural features and reactive sites, allowing them to be readily incorporated into larger, more complex target molecules. lifechemicals.com

The fluorinated benzene (B151609) ring of the molecule provides a stable, lipophilic core that is common in many pharmaceutical and material science targets. sigmaaldrich.com The difluoromethanesulfonyl group provides a reactive handle for further chemical modification. For instance, the compound can participate in nucleophilic substitution reactions where the sulfonyl group is displaced, or it can be used in cross-coupling reactions to form new derivatives. This dual functionality makes this compound a key intermediate for synthesizing a wide range of more elaborate molecules for research in medicinal chemistry and materials science.

Properties of this compound

PropertyValueReference
Molecular FormulaC7H5F3O2S scbt.com
Molecular Weight210.17 g/mol scbt.com
Physical StateSolid at room temperature
Primary RoleSynthetic building block

Scope and Methodological Approach of the Research Outline

This article has provided a structured overview of this compound, focusing exclusively on its chemical significance within contemporary research. The methodological approach involved a systematic breakdown of its importance, beginning with the broad strategic value of fluorinated compounds in general. It then narrowed the focus to the specific characteristics and synthetic utility of the difluoromethanesulfonyl moiety. Finally, it contextualized the title compound as a key building block that integrates these features. The content has been curated to adhere strictly to these core topics, providing a detailed and scientifically grounded perspective on the compound's role in modern chemistry.

Synthetic Methodologies for this compound and Analogous Structures

The synthesis of this compound and related aryl difluoromethylsulfones involves two primary strategic considerations: the formation of the difluoromethanesulfonyl group on a pre-existing aromatic ring and the functionalization of a 4-fluorobenzene precursor. These approaches leverage a wide array of modern synthetic techniques, including radical chemistry, transition-metal catalysis, and classical polar reactions.

Properties

IUPAC Name

1-(difluoromethylsulfonyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPINLVQNYWNAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 1 Difluoromethanesulfonyl 4 Fluorobenzene

Elucidation of Reaction Pathways and Transition States

The reactivity of 1-Difluoromethanesulfonyl-4-fluorobenzene is diverse, capable of proceeding through radical, ionic, or concerted mechanisms depending on the reaction conditions. This versatility stems from the interplay of the electron-withdrawing difluoromethanesulfonyl group and the fluorinated aromatic ring.

Radical difluoromethylation has become a powerful method for incorporating the difluoromethyl group (CF2H) into organic molecules under mild conditions. researchgate.net Fluorinated sulfones, including structures analogous to this compound, can serve as precursors to difluoromethyl radicals.

Under photoredox catalysis, for instance, related compounds like Sulfox-CF2SO2Ph can generate a (phenylsulfonyl)difluoromethyl radical. sioc.ac.cn This process typically involves a single-electron transfer (SET) from an excited photocatalyst to the sulfone, leading to the cleavage of a carbon-sulfur bond. The resulting radical species can then engage in various transformations, such as addition to alkenes. The selective cleavage of the C–S bond is a key feature of this pathway, enabling the transfer of the difluoromethyl-containing moiety. sioc.ac.cn The general mechanism for radical generation from a sulfone precursor under photocatalysis can be summarized as follows:

StepDescription
1. Excitation A photocatalyst (PC) absorbs light to reach an excited state (PC*).
2. Single-Electron Transfer (SET) The excited photocatalyst transfers an electron to the sulfone reagent (ArSO2CF2R).
3. Radical Formation The resulting radical anion fragments, cleaving a C-S bond to release the desired difluoromethyl radical (•CF2R) and a sulfinate anion (ArSO2-).
4. Substrate Reaction The difluoromethyl radical adds to a substrate, such as an alkene or heterocycle. rsc.org
5. Catalyst Regeneration The catalytic cycle is closed by a subsequent redox event.

This radical pathway is a cornerstone of modern synthetic methods for creating structurally diverse molecules containing the CF2H group. researchgate.net

In addition to radical pathways, fluorinated sulfones are extensively involved in ionic reactions. The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating deprotonation to form a carbanion. For phenyl difluoromethyl sulfone (PhSO2CF2H), a close analogue of the title compound, treatment with a base like potassium tert-butoxide readily generates the (phenylsulfonyl)difluoromethyl anion (PhSO2CF2⁻). cas.cn

This nucleophilic species can then participate in a variety of reactions:

Nucleophilic Addition: It can add to carbonyl compounds (aldehydes and ketones) to form difluoromethylated carbinols. cas.cn

Michael Addition: It can undergo 1,4-addition to α,β-unsaturated systems. cas.cn

Nucleophilic Substitution: It can displace leaving groups in alkyl halides. nih.gov

The stability and reactivity of this anion are central to the synthetic utility of fluorinated sulfones in nucleophilic difluoromethylation. nih.govcas.cn The presence of the para-fluoro substituent in this compound further enhances the acidity of the α-proton through its inductive electron-withdrawing effect, potentially influencing the rate of anion formation.

Under certain basic conditions, related sulfone reagents have been shown to act as difluorocarbene precursors. sioc.ac.cn This pathway involves the cleavage of the sulfonyl group followed by α-elimination, demonstrating the compound's capacity for divergent reactivity based on the chosen conditions.

The choice of catalysts and reagents is critical in directing the reaction of this compound down a specific mechanistic pathway.

Photoredox Catalysts: As mentioned, photocatalysts are essential for initiating radical reactions by facilitating single-electron transfer under visible light irradiation. sioc.ac.cn This approach offers a mild alternative to traditional radical initiation methods.

Bases: In ionic pathways, the choice of base is crucial. Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are commonly used to generate the difluoromethyl anion without competing side reactions. cas.cn The use of phase-transfer catalysts, such as Aliquat 336, can be effective in two-phase systems. cas.cn

Chiral Catalysts: For enantioselective transformations, chiral catalysts can be employed. For example, a chiral quaternary ammonium salt has been used as a phase-transfer catalyst in the enantioselective nucleophilic difluoromethylation of aldehydes with PhSO2CF2H, achieving moderate enantioselectivity. cas.cn

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is heavily dictated by the powerful electronic effects of its substituents. The difluoromethanesulfonyl group is one of the most potent electron-withdrawing groups in organic chemistry, primarily due to the σ-inductive effect, which is estimated to have a value of approximately 0.51. smolecule.com This strong induction significantly lowers the electron density of the aromatic ring.

The fluorine atom at the para position also contributes an inductive electron-withdrawing effect, although it has a competing, weaker π-donating resonance effect. researchgate.net The combined effect of these two groups makes the aromatic ring highly electron-deficient. This electronic profile influences several aspects of its reactivity:

Acidity: The electron withdrawal enhances the acidity of the C-H bond in the difluoromethyl group, facilitating anion formation.

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and meta to the sulfonyl group.

Steric effects are generally less pronounced for this molecule, as the key reactive center is the relatively small difluoromethyl group. However, in reactions with sterically hindered substrates, the approach to the sulfonyl group or the aromatic ring could be impeded.

Regioselectivity and Chemoselectivity in Transformations

The reaction conditions and substrate structure can precisely control the regioselectivity and chemoselectivity of transformations involving fluorinated sulfones.

A clear example of regioselectivity is observed in the reaction of the (phenylsulfonyl)difluoromethyl anion with α,β-unsaturated enones. The reaction can proceed via either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition. The outcome is sensitive to the electronic properties of the enone. Substrates with electron-donating groups tend to favor 1,4-addition. cas.cn

Substrate TypePredominant Product
α,β-Unsaturated Enone (electron-neutral)Mixture of 1,2- and 1,4-addition products
α,β-Unsaturated Enone (electron-rich)Predominantly 1,4-addition product

Chemoselectivity is highlighted by the divergent reactivity of analogous sulfone reagents under different conditions. sioc.ac.cn A Sulfox-CF2SO2Ph reagent demonstrates this duality:

Under photoredox catalysis , it acts as a source of the (phenylsulfonyl)difluoromethyl radical , leading to difluoromethylation of alkenes.

Under basic conditions , it serves as a difluorocarbene precursor, resulting in the difluoromethylation of S- and O-nucleophiles.

This ability to switch between distinct reactive intermediates by simply changing the catalyst or reagent underscores the synthetic versatility of fluorinated sulfones like this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Difluoromethanesulfonyl 4 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy, with Emphasis on ¹⁹F NMR and Multi-Nuclear Correlated Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules. For 1-Difluoromethanesulfonyl-4-fluorobenzene, multinuclear NMR experiments, particularly those involving the ¹⁹F nucleus, offer unparalleled insight into the molecular framework.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly amenable to NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. wikipedia.org The chemical shift range in ¹⁹F NMR is significantly broader than in ¹H NMR, which minimizes signal overlap and enhances spectral dispersion. wikipedia.org For this compound, two distinct fluorine environments are expected: the fluorine atom attached to the benzene (B151609) ring and the two equivalent fluorine atoms of the difluoromethanesulfonyl group.

Based on typical chemical shift ranges for similar compounds, the aromatic fluorine (Ar-F) is expected to resonate in the region of -100 to -120 ppm relative to a CFCl₃ standard. colorado.eduucsb.edu The difluoromethyl fluorine atoms (-SO₂CF₂H) would likely appear further downfield. The proton-coupled ¹⁹F NMR spectrum would show characteristic splitting patterns due to spin-spin coupling with neighboring protons. The Ar-F signal would appear as a multiplet due to coupling with the aromatic protons. The -CF₂H fluorine signal would be split into a doublet by the adjacent proton.

Multi-Nuclear Correlated Techniques: To unequivocally assign the resonances and understand the through-bond and through-space connectivities, multi-nuclear correlated techniques are indispensable.

¹H-¹⁹F Correlation Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish correlations between proton and fluorine nuclei. nih.govnih.gov An ¹H-¹⁹F HSQC spectrum would show a direct correlation between the proton of the difluoromethyl group and the fluorine atoms of the same group. An ¹H-¹⁹F HMBC spectrum would reveal longer-range couplings, for instance, between the aromatic protons and the fluorine atom on the benzene ring, as well as between the difluoromethyl proton and the aromatic fluorine.

¹³C-¹⁹F Correlation Spectroscopy: Given the extensive ¹⁹F-¹³C coupling constants, these correlation experiments are highly informative for mapping out the carbon skeleton. nih.gov

Multi-nuclear NMR Studies of Aryl Sulfones: While specific multi-nuclear data for this compound is not readily available in the provided search results, studies on similar aryl sulfones indicate that ³³S NMR could also be a valuable tool for probing the electronic environment around the sulfur atom. acs.orgosti.gov

Table 1: Predicted ¹⁹F NMR Data for this compound

Fluorine Environment Predicted Chemical Shift (δ, ppm vs CFCl₃) Predicted Multiplicity (Proton Coupled)
Aromatic Fluorine (Ar-F ) -100 to -120 Multiplet
Difluoromethyl Fluorines (-SO₂CF ₂H) Not specified in search results Doublet

Note: The predicted chemical shift values are based on general ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Structural Elucidation

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. For this compound, strong absorption bands characteristic of the sulfonyl group (-SO₂-) are expected. These typically appear as two distinct bands corresponding to the symmetric and asymmetric stretching vibrations. Additionally, vibrations associated with the C-F bonds and the substituted benzene ring will be present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. The vibrations of the benzene ring and the C-S bond are often more prominent in the Raman spectrum.

While specific experimental spectra for this compound are not available in the provided search results, a theoretical study on halogen-substituted benzene sulfonamides suggests that the vibrational modes can be influenced by the nature of the halogen substituent. researchgate.net

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonyl (-SO₂-) Asymmetric Stretch 1300 - 1350
Sulfonyl (-SO₂-) Symmetric Stretch 1150 - 1200
Carbon-Fluorine (Ar-F) Stretch 1100 - 1400
Carbon-Fluorine (-CF₂-) Stretch 1000 - 1200
Substituted Benzene Ring C-H Stretch 3000 - 3100
Substituted Benzene Ring C=C Stretch 1400 - 1600

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) mass spectrometry would provide valuable structural information.

The molecular ion peak (M⁺·) would confirm the molecular weight of the compound (210.17 g/mol ). The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral fragments. libretexts.org The presence of the sulfonyl group and fluorine atoms will influence the fragmentation pathways.

A plausible fragmentation pathway involves the cleavage of the C-S bond, leading to the formation of ions corresponding to the fluorophenyl and the difluoromethanesulfonyl moieties. The loss of the difluoromethyl radical is also a likely fragmentation pathway.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion
210 [C₇H₅F₃O₂S]⁺· (Molecular Ion)
159 [C₆H₄FSO₂]⁺
95 [C₆H₄F]⁺

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions of this compound in the solid state.

While a crystal structure for this compound is not available in the provided search results, data for structurally related compounds, such as (E)-1-fluoro-4-(2-(phenylsulfonyl)vinyl)benzene, have been reported. researchgate.net Such studies reveal details about the planarity of the benzene rings and the geometry around the sulfur atom. researchgate.net For this compound, it is expected that the benzene ring is planar, and the sulfur atom adopts a tetrahedral geometry. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds.

High-Resolution Chromatographic Techniques for Purity Assessment and Mixture Separation

High-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be a suitable method for the analysis of this moderately polar compound. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide good separation. Detection could be achieved using a UV detector, as the benzene ring will absorb in the UV region.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is likely to be amenable to GC analysis. The choice of the stationary phase would be critical for achieving good resolution. A mass spectrometer (GC-MS) as a detector would provide both retention time and mass spectral data, allowing for confident identification and purity assessment. nih.govjeol.com

Emerging Analytical Methodologies (e.g., Cryo-Electron Microscopy, In Situ Spectroscopy for Mechanistic Studies)

While established techniques provide a wealth of information, emerging analytical methodologies offer new avenues for characterizing challenging molecules and dynamic processes.

Cryo-Electron Microscopy (Cryo-EM): Traditionally used for large biological macromolecules, recent advances in MicroED (Microcrystal Electron Diffraction), a cryo-EM technique, have enabled the structural determination of small organic molecules from nanocrystals. nih.govresearchgate.netchemistryworld.com This could be a powerful alternative to X-ray crystallography if suitable single crystals of this compound are difficult to obtain.

In Situ Spectroscopy for Mechanistic Studies: Techniques like in situ Raman or IR spectroscopy can be employed to monitor chemical reactions in real-time. acs.orgrsc.org For reactions involving this compound, such as nucleophilic aromatic substitution or modifications of the sulfonyl group, in situ spectroscopy could provide valuable mechanistic insights by identifying transient intermediates and tracking the concentration of reactants and products over time. rsc.org

Computational and Theoretical Studies on 1 Difluoromethanesulfonyl 4 Fluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Geometry Optimization, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1-difluoromethanesulfonyl-4-fluorobenzene. DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., 6-311G**) to achieve a balance between computational cost and accuracy.

Electronic Structure and Geometry Optimization:

Theoretical studies on similar fluorobenzene derivatives indicate that the molecular geometry is characterized by a planar benzene (B151609) ring. The difluoromethanesulfonyl group introduces a tetrahedral geometry around the sulfur atom. The strong electron-withdrawing nature of both the para-fluorine atom and the difluoromethanesulfonyl group significantly influences the electronic distribution within the aromatic ring. Geometry optimization calculations would provide precise bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For instance, in related fluorinated benzene compounds, the C-F bond length is a key parameter influencing molecular properties.

Energetics:

Table 1: Representative Calculated Parameters for Fluorobenzene Derivatives

ParameterDescriptionTypical Calculation Method
Total Energy (TE)The total electronic and nuclear energy of the molecule at 0 K.DFT (e.g., B3LYP/6-311G**)
Zero-Point Energy (ZPE)The vibrational energy of the molecule at 0 K.DFT Frequency Calculation
Enthalpy (H)The sum of the internal energy and the product of pressure and volume.DFT Calculation
Gibbs Free Energy (G)A thermodynamic potential that can be used to calculate the maximum of reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.DFT Calculation
Dipole Moment (µ)A measure of the separation of positive and negative electrical charges within a molecule.DFT Calculation

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, this could involve studying its synthesis or its reactions with other chemical species.

Theoretical calculations can map out the potential energy surface of a reaction, allowing for the determination of activation energies and reaction rates. While specific studies on the reaction mechanisms involving this compound were not identified, the general approach would involve locating the transition state structures for proposed reaction steps. For example, in the study of reactions of benzene with fluorine, DFT has been used to locate transition states for hydrogen abstraction and substitution reactions mdpi.com. Similar methodologies could be applied to understand the reactivity of the difluoromethanesulfonyl group or the fluorinated benzene ring in this specific molecule.

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of this compound is governed by the distribution of its molecular orbitals and the partial charges on its constituent atoms.

Molecular Orbitals:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For fluorobenzene derivatives, the introduction of fluorine atoms can lower the energies of both the HOMO and LUMO. The strong electron-withdrawing difluoromethanesulfonyl group would be expected to further lower these energy levels.

Charge Distribution:

The presence of highly electronegative fluorine and oxygen atoms in this compound leads to a non-uniform charge distribution. The difluoromethylsulfonyl group is a powerful electron-withdrawing substituent, which significantly impacts the electron density of the aromatic ring smolecule.com. This can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide insights into the partial atomic charges and can help predict sites susceptible to nucleophilic or electrophilic attack.

Investigation of Intermolecular Interactions, Including Fluorine-Mediated Interactions

The way in which molecules of this compound interact with each other and with other molecules is crucial for understanding its physical properties, such as its melting and boiling points, as well as its behavior in biological systems.

Recent computational studies have highlighted the importance of fluorine-mediated interactions, such as C-H···F hydrogen bonds and F···F contacts, in the solid-state packing of fluorinated organic molecules researchgate.net. While often considered weak, these interactions can collectively contribute significantly to the crystal lattice energy. In this compound, the presence of multiple fluorine atoms and the polar sulfonyl group suggests that dipole-dipole interactions and these weaker fluorine-mediated interactions will play a significant role in its condensed-phase behavior. Computational studies can quantify the strength and geometry of these interactions, providing a detailed picture of the supramolecular assembly.

Prediction of Physicochemical Parameters Relevant to Reactivity (e.g., pKa values of acidic protons)

Computational methods can be employed to predict various physicochemical parameters that are directly related to the reactivity of a molecule. One such important parameter is the acid dissociation constant (pKa).

For this compound, the proton on the difluoromethyl group (-SO2CHF2) is expected to be acidic due to the strong electron-withdrawing effects of the two fluorine atoms and the sulfonyl group. Predicting the pKa of this proton is crucial for understanding its behavior in different chemical environments. Computational pKa prediction methods often involve calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often using a combination of quantum mechanics and a continuum solvation model kyushu-u.ac.jp. While a specific predicted pKa value for this compound was not found, the methodology for its calculation is well-established.

Quantitative Structure-Property Relationship (QSPR) Approaches for Fluorobenzene Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

For fluorobenzene derivatives, QSPR studies have been conducted to predict properties such as the octanol-water partition coefficient (log Kow) and the soil organic carbon sorption coefficient (log Koc) elsevier.comresearchgate.netresearchgate.net. These models typically use a variety of molecular descriptors, which can be calculated from the molecular structure. These descriptors can be topological, geometric, or electronic in nature. Quantum chemical parameters, such as HOMO and LUMO energies, dipole moment, and atomic charges, are often used as descriptors in QSPR models for fluorinated compounds elsevier.comresearchgate.netresearchgate.net. A QSPR model developed for a series of fluorobenzene derivatives could be used to estimate various properties of this compound.

Table 2: Common Descriptors Used in QSPR Studies of Fluorobenzene Derivatives

Descriptor TypeExamples
Topological Molecular connectivity indices, Wiener index
Geometric Molecular surface area, molecular volume
Electronic HOMO energy, LUMO energy, Dipole moment, Partial atomic charges

Applications and Translational Research Avenues for 1 Difluoromethanesulfonyl 4 Fluorobenzene

Role as a Versatile Building Block in Complex Molecule Synthesis

1-Difluoromethanesulfonyl-4-fluorobenzene is recognized for its utility as a versatile building block in the synthesis of more complex molecules. cas.cn The presence of the difluoromethanesulfonyl (-SO₂CF₂H) group and the 4-fluorophenyl moiety imparts specific reactivity and properties that chemists can leverage. The difluoromethyl group, in particular, is a valuable isostere for hydroxyl or thiol groups and is known to enhance the metabolic stability and bioavailability of molecules in drug design. cas.cn

The incorporation of fluorine-containing building blocks is a dominant approach in drug discovery and materials science. acs.orgresearchgate.net The difluoromethylene unit has gained particular attention, and methods to incorporate it often rely on versatile precursors. rsc.org Compounds like this compound serve as a source for these motifs, enabling access to a wide variety of organofluorine compounds through reactions such as nucleophilic, electrophilic, radical, and cross-coupling pathways. cas.cn The phenylsulfonyl group is known to stabilize adjacent carbanions, facilitating a range of chemical transformations.

Table 1: Key Molecular Features of this compound as a Synthetic Building Block

Feature Chemical Group Significance in Synthesis
Difluoromethylating Agent -SO₂CF₂H Provides a source for the CF₂H group, which can alter the acidity, lipophilicity, and metabolic stability of the target molecule. cas.cnresearchgate.net
Aryl Core 4-Fluorophenyl A common scaffold in medicinal and materials chemistry; the fluorine atom can modulate electronic properties and block metabolic oxidation. beilstein-journals.org
Activating Group Sulfonyl (-SO₂) Can act as an electrophile and activates the difluoromethyl group for various chemical transformations. cas.cn

| Stability | C-F and C-S bonds | The inherent strength of the carbon-fluorine and carbon-sulfur bonds imparts higher thermal and chemical stability to the molecule and its derivatives. researchgate.net |

Utility in the Development of Functional Materials

The unique properties conferred by fluorine atoms are extensively exploited in the design of advanced functional materials, including components for energy storage and liquid crystals.

Components in Electrolytes for Energy Storage: In the field of lithium batteries, fluorinated compounds are crucial for developing safer and more stable electrolytes. Fluorinated aromatic compounds, such as difluorobenzene, have been successfully used as co-solvents or additives in electrolytes for high-performance lithium metal batteries. These additives can modify the solvation structure of lithium ions and promote the formation of a stable, uniform solid electrolyte interphase (SEI) on the electrode surface. This LiF-rich interface suppresses the growth of lithium dendrites and minimizes undesirable side reactions, leading to significantly improved cycling stability and lifespan of the battery. The 4-fluorobenzene moiety of this compound suggests its potential utility in similar applications, contributing to robust SEI formation.

Liquid Crystals: Fluorine is an essential element in the molecular architecture of most liquid crystalline materials used in modern display technologies. beilstein-journals.org The incorporation of fluorine atoms or fluorinated groups into a liquid crystal molecule allows for the fine-tuning of its physical properties. chinesechemsoc.org Specifically, the strong polarity and small size of fluorine can be used to control the dielectric anisotropy (Δε), a key parameter that determines the switching behavior of the liquid crystal in an electric field. beilstein-journals.orgchinesechemsoc.org By strategically positioning C-F bonds or CF₂ groups parallel or perpendicular to the long molecular axis, materials with either positive or negative dielectric anisotropy can be designed for different display modes. chinesechemsoc.org The difluoromethanesulfonyl group and fluorinated phenyl ring in this compound make it and its derivatives attractive candidates for inclusion in novel liquid crystal mixtures.

Precursor for Radiochemistry and Isotopic Labeling

The development of radiolabeled molecules for applications in molecular imaging, such as Positron Emission Tomography (PET), is a critical area of research. Fluorine-18 (¹⁸F) is a widely used radionuclide for PET due to its favorable decay characteristics. Consequently, there is high demand for precursor molecules that can be efficiently labeled with ¹⁸F.

Research has demonstrated that sulfonyl esters are effective precursors for radiohalogenation. A study highlighted the development of a 1-(N,N-dialkylcarbamoyl)-1,1-difluoromethanesulfonyl (CDf) ester as a stable and efficient precursor for labeling with various radiohalogens, including astatine-211 (B1237555) (²¹¹At), iodine-125 (B85253) (¹²⁵I), and bromine-77 (B1219884) (⁷⁷Br). The CDf ester remained stable in solution at room temperature and enabled successful radiolabeling with high conversion rates. This work underscores the utility of the difluoromethanesulfonyl group in designing stable precursors for radiochemistry. Given its structure, this compound represents a foundational structure that could be adapted into precursors for isotopic labeling, particularly for introducing radiohalogens onto an aromatic ring for imaging applications. The synthesis of ¹⁸F-labeled phenylpiperazines, for example, has been achieved using 4-[¹⁸F]fluoro-iodobenzene as an intermediate, which is itself generated from hypervalent iodine precursors. rsc.org This highlights the multi-step synthetic strategies where fluorinated benzene (B151609) precursors are essential.

Table 2: Research Findings on Related Precursors for Radiochemistry

Precursor Type Radioisotope(s) Key Finding Reference
1-(N,N-dialkylcarbamoyl)-1,1-difluoromethanesulfonyl (CDf) ester ²¹¹At, ¹²⁵I, ⁷⁷Br The CDf ester is a stable precursor that facilitates the synthesis of radiohalogen-labeled compounds for radiotheranostic applications.
Iodo(III)arenes (hypervalent iodine precursors) ¹⁸F These precursors allow for the efficient synthesis of intermediates like 4-[¹⁸F]fluoro-iodobenzene, a building block for complex radioligands. rsc.org

Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis

The introduction of fluorinated groups is a well-established strategy in the design of modern agrochemicals and pharmaceuticals to enhance efficacy, stability, and bioavailability. acs.org Approximately 25% of licensed herbicides and a significant portion of new drugs incorporate one or more fluorine atoms. researchgate.net The difluoromethyl group, in particular, is used as an isostere to modulate the physicochemical properties of bioactive molecules.

Compounds containing sulfone and difluoromethyl moieties have been investigated for a range of biological activities. For instance, various difluoromethyl derivatives have shown promising antifungal activity against agricultural pathogens. Aryldifluoromethyl aryl ethers, synthesized from related precursors, have been incorporated into immune checkpoint inhibitors, where the difluoromethyl group enhanced antitumor efficacy compared to the non-fluorinated version. researchgate.net

This compound serves as an important intermediate, providing the key structural elements—a fluorinated phenyl ring and a difluoromethanesulfonyl group—found in more complex and biologically active molecules. cas.cn Its structural relative, 1-Bromo-4-fluorobenzene, is a high-production-volume chemical used as an intermediate for synthesizing agrochemicals and pharmaceuticals. This indicates a strong industrial demand for fluorinated benzene derivatives as precursors in these sectors. The unique combination of functional groups in this compound makes it a valuable starting point for the synthesis of novel, patentable active ingredients.

Derivatization and Further Functionalization Strategies of 1 Difluoromethanesulfonyl 4 Fluorobenzene

Chemical Transformations at the Benzene (B151609) Ring (e.g., electrophilic, nucleophilic, radical additions/substitutions)

The reactivity of the benzene ring in 1-difluoromethanesulfonyl-4-fluorobenzene is heavily influenced by its two substituents. The fluorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution (EAS), whereas the difluoromethanesulfonyl (–SO₂CF₂H) group is a powerful deactivating, meta-directing group. The combined effect renders the ring highly electron-deficient and generally resistant to electrophilic attack, while making it highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this compound is the nucleophilic displacement of the fluorine atom. The potent electron-withdrawing effect of the para-positioned –SO₂CF₂H group stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the SNAr mechanism. libretexts.orgnih.gov This reaction proceeds readily with a wide variety of nucleophiles, making it a cornerstone for incorporating the 4-(difluoromethanesulfonyl)phenyl scaffold. masterorganicchemistry.comyoutube.com

Key features of SNAr on this substrate include:

High Reactivity: The fluorine atom is an excellent leaving group in activated systems, often showing greater reactivity than other halogens. masterorganicchemistry.com

Broad Scope: A diverse range of O-, N-, S-, and C-nucleophiles can be employed.

Positional Selectivity: The reaction occurs exclusively at the carbon bearing the fluorine atom.

The table below summarizes representative SNAr reactions.

NucleophileReagent ExampleProduct TypeReference(s)
AmineAniline (C₆H₅NH₂)N-Aryl Aniline Derivative masterorganicchemistry.com
AlkoxideSodium Methoxide (NaOCH₃)Aryl Methyl Ether Derivative libretexts.org
ThiolateSodium Thiophenoxide (NaSPh)Diaryl Thioether Derivative acs.org
PhenoxidePotassium Phenoxide (KOC₆H₅)Diaryl Ether Derivative libretexts.org

Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivating nature of the –SO₂CF₂H group, electrophilic aromatic substitution on this compound is challenging and requires harsh reaction conditions. Any substitution is predicted to occur at the positions meta to the difluoromethanesulfonyl group (i.e., ortho to the fluorine atom). While specific examples on this exact substrate are sparse in the literature, electrophilic C-H functionalization of related, more activated systems (such as anilines and phenols) has been achieved, demonstrating that such reactions are feasible under forcing conditions. nih.gov

Reaction TypeReagent(s)Expected Product PositionNotes
NitrationHNO₃ / H₂SO₄C-2 and C-6 (meta to –SO₂CF₂H)Requires high temperatures and strongly acidic conditions.
HalogenationBr₂ / FeBr₃C-2 and C-6 (meta to –SO₂CF₂H)The ring is highly deactivated towards this transformation.
Friedel-CraftsRCOCl / AlCl₃C-2 and C-6 (meta to –SO₂CF₂H)Extremely unlikely to proceed due to severe ring deactivation.

Modification of the Difluoromethanesulfonyl Moiety

The difluoromethanesulfonyl group itself can be a site for further chemical transformation, although its stability makes such modifications non-trivial. Key strategies focus on the acidic C-H bond and the reductive cleavage of the entire sulfonyl group.

C-H Functionalization: The proton on the difluoromethyl carbon is acidic and can be removed by a strong base to generate a carbanion. This anion can then react with various electrophiles, allowing for the elaboration of the –SO₂CF₂H group. For instance, deprotonation of difluoromethyl phenyl sulfone with lithium tert-butoxide followed by reaction with an azide (B81097) source has been demonstrated. nih.gov

Reductive Desulfonylation: The entire phenylsulfonyl group can be cleaved and removed under reductive conditions. This strategy is particularly useful in synthetic sequences where the PhSO₂CF₂– moiety is used to introduce a difluoromethyl (–CF₂H) group, after which the activating sulfonyl portion is no longer needed. cas.cnresearchgate.net This transformation effectively converts the sulfone into a different functional group.

Conversion to Difluoromethylidene: The (phenylsulfonyl)difluoromethyl group can serve as a precursor to the difluoromethylidene (=CF₂) moiety, which is a valuable functional group in medicinal chemistry. cas.cn

The following table details key transformations of the difluoromethanesulfonyl group.

Reaction TypeReagent(s)Moiety TransformationReference(s)
C-H Azidation1. t-BuOLi 2. TsN₃ (Tosyl Azide)–SO₂CF₂H → –SO₂CF₂N₃ nih.gov
Reductive DesulfonylationMg / TMSClAr–SO₂CF₂H → Ar–CF₂H nih.govresearchgate.net
Nucleophilic SubstitutionVarious NucleophilesAr–SO₂CF₂H → Ar–CF₂-Nu rsc.org

Late-Stage Functionalization Approaches for Complex Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing functional groups into complex molecules at the final stages of a synthesis. mpg.de This approach allows for the rapid generation of analogs from a common advanced intermediate, bypassing the need for lengthy de novo synthesis for each new derivative. nih.govnih.gov

This compound is an excellent building block for LSF strategies. Its primary utility lies in its capacity for facile SNAr, allowing the entire 4-(difluoromethanesulfonyl)phenyl unit to be appended to a complex, nucleophilic core molecule late in a synthetic route.

Exemplary LSF Strategy:

Synthesis of Core: A complex molecular scaffold containing a nucleophilic group (e.g., a phenol (B47542) or amine) is synthesized.

Coupling: The core molecule is reacted with this compound. The nucleophilic group on the core displaces the fluorine atom via SNAr, attaching the desired fluorinated moiety.

Diversification: The resulting molecule, now containing the difluoromethanesulfonylphenyl group, can be further modified at other positions if desired.

This approach has been demonstrated in the functionalization of bioactive molecules like Melatonin and the anesthetic Propofol, where a (phenylsulfonyl)difluoromethylating reagent was used to modify their structures under mild conditions. nih.gov

Incorporation into Polymeric Architectures or Supramolecular Assemblies

The unique properties of the this compound scaffold make it an attractive component for advanced materials.

Polymeric Architectures

Aryl sulfones are known components of high-performance polymers, prized for their thermal stability and mechanical strength. scispace.com Monomers derived from this compound can be envisioned for the synthesis of novel fluorinated polymers. A plausible route involves a two-step process:

Monomer Synthesis: The fluorine atom of this compound is displaced via SNAr with a molecule containing two nucleophilic groups, such as hydroquinone (B1673460) or bisphenol A, to create a difunctional monomer.

Polymerization: This new monomer can then be polymerized with a suitable co-monomer (e.g., a diacyl chloride or another activated dihalide) through step-growth polymerization to yield polyesters, polyethers, or other polymer classes. nih.govnih.govrsc.org

This approach allows for the precise incorporation of the –SO₂CF₂H group into the polymer backbone, potentially imparting properties such as increased thermal stability, altered solubility, and specific gas permeability characteristics.

Supramolecular Assemblies

Supramolecular assemblies are ordered structures formed through non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and π-stacking. The structure of this compound contains several features conducive to forming such assemblies:

Hydrogen Bonding: The acidic proton of the –SO₂CF₂H group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the fluorine atoms can act as acceptors.

Chalcogen Bonding: The sulfur atom in the sulfonyl group can participate in chalcogen bonding, a specific type of non-covalent interaction that can direct molecular assembly. researchgate.net

These interactions can guide the self-assembly of molecules derived from this compound into well-defined architectures such as liquid crystals, organogels, or crystalline co-polymers.

Future Research Directions and Perspectives

Development of Sustainable and Atom-Economical Synthetic Methodologies

The current synthesis of 1-Difluoromethanesulfonyl-4-fluorobenzene and related compounds often relies on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will prioritize the development of more sustainable and atom-economical synthetic strategies.

Key areas of focus will include:

Catalytic C-S Bond Formation: Exploring novel catalytic systems, such as those based on transition metals or photoredox catalysis, to facilitate the direct and efficient formation of the C-S bond between a difluoromethyl source and a fluorinated aryl precursor. researchgate.netmdpi.comnih.gov This would represent a significant improvement over classical methods that often require pre-functionalized starting materials.

Sulfur Dioxide Surrogates: Investigating the use of solid, easy-to-handle sulfur dioxide surrogates to avoid the use of gaseous SO2, thereby improving the safety and practicality of the synthesis. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.

Atom-Economical Reagents: Developing new difluoromethylating agents that offer high atom economy, minimizing the formation of byproducts. acs.org For instance, the use of fluoroalkanesulfinate salts as dual sources of the fluoroalkyl group and sulfur dioxide under photoredox catalysis presents a promising atom-economical approach. acs.org

These advancements will not only make the synthesis of this compound more environmentally friendly but also more cost-effective for potential large-scale applications.

Advancements in Asymmetric Synthesis Involving the Compound

The introduction of chirality into molecules containing the 1-difluoromethanesulfonyl-4-fluorophenyl scaffold is a promising avenue for the development of new pharmaceuticals and agrochemicals. Future research will likely focus on the development of novel asymmetric synthetic methods to access enantiomerically pure derivatives.

Promising research directions include:

Asymmetric Hydrogenation: Utilizing transition-metal catalyzed asymmetric hydrogenation of prochiral olefins bearing the difluoromethanesulfonyl-4-fluorophenyl group to create chiral centers with high enantioselectivity. rsc.org

Chiral Auxiliaries: Employing chiral auxiliaries to control the stereochemical outcome of reactions involving the difluoromethanesulfonyl moiety. nih.govacs.org

Organocatalysis: Developing organocatalytic methods for the asymmetric functionalization of substrates containing the 1-difluoromethanesulfonyl-4-fluorophenyl unit. nih.gov

Enantioselective Desymmetrization: Exploring the desymmetrization of prochiral molecules containing the target scaffold using chiral catalysts to introduce stereocenters with high precision. nih.gov

The successful development of these asymmetric methodologies will provide access to a diverse range of chiral building blocks for the synthesis of complex and biologically active molecules. researchgate.net

Deepening Mechanistic Understanding Through Advanced In Situ Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. The application of advanced in situ spectroscopic and analytical techniques will be instrumental in this endeavor.

Future mechanistic studies will likely involve:

In Situ NMR and IR Spectroscopy: Real-time monitoring of reaction progress to identify and characterize transient intermediates and transition states. This can provide invaluable insights into the reaction pathway and kinetics.

Kinetic Isotope Effect (KIE) Studies: Utilizing KIEs to elucidate the rate-determining steps of key transformations, such as the C-S bond formation or nucleophilic aromatic substitution reactions involved in the synthesis.

Mass Spectrometry Techniques: Employing advanced mass spectrometry methods, such as reaction monitoring mass spectrometry, to detect and identify low-concentration intermediates and byproducts, providing a more complete picture of the reaction network.

Computational Modeling: Combining experimental in situ data with high-level computational studies to build accurate models of the reaction mechanism, enabling the prediction of reactivity and selectivity. nih.gov

These detailed mechanistic investigations will facilitate the rational design of more efficient and selective synthetic protocols for this compound and its derivatives.

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems will be a key driver of innovation in the chemistry of this compound. Future research will focus on discovering and applying catalysts that can enable new types of transformations and functionalizations of this compound.

Areas of exploration will include:

Late-Stage Functionalization: Developing catalytic methods for the late-stage introduction of the 1-difluoromethanesulfonyl-4-fluorophenyl moiety into complex molecules, which is of particular interest in drug discovery. rsc.org

C-H Activation: Exploring catalytic C-H activation strategies to directly functionalize the aromatic ring of this compound, providing a more direct and atom-economical route to substituted derivatives.

Cross-Coupling Reactions: Designing new catalysts for cross-coupling reactions that can form C-C and C-heteroatom bonds at the aromatic ring, allowing for the synthesis of a wide range of derivatives with diverse functionalities. rsc.org

Photoredox Catalysis: Harnessing the power of visible-light photoredox catalysis to enable novel transformations of this compound under mild reaction conditions. researchgate.net

The discovery of new catalytic systems will significantly expand the synthetic utility of this compound and open up new possibilities for its application.

Expansion of Applicability in Emerging Technologies

The unique electronic properties and high stability of this compound make it an attractive candidate for applications in various emerging technologies. Future research will aim to explore and exploit its potential in these areas.

Potential applications in emerging technologies include:

Organic Electronics: Investigating the use of this compound derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the difluoromethanesulfonyl group can be used to tune the electronic properties of organic materials.

Advanced Polymers: Incorporating the 1-difluoromethanesulfonyl-4-fluorophenyl moiety into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties.

Energy Storage: Exploring the use of fluorinated sulfones, such as derivatives of this compound, as stable electrolytes for high-voltage lithium-ion batteries. greencarcongress.comrsc.org The high oxidative stability of these compounds is crucial for enabling next-generation energy storage devices. greencarcongress.comrsc.org

The successful integration of this compound into these technologies could lead to significant advancements in electronics, materials science, and energy storage.

Integration of Computational Design and Experimental Synthesis

The synergy between computational chemistry and experimental synthesis will be crucial for accelerating the discovery and development of new derivatives and applications of this compound.

Future research will increasingly rely on:

Predictive Modeling: Using computational tools to predict the properties of novel derivatives, such as their electronic structure, reactivity, and potential biological activity. escholarship.org This will allow for the rational design of molecules with desired characteristics, reducing the need for extensive trial-and-error synthesis.

Reaction Pathway Prediction: Employing computational methods to predict and analyze potential reaction pathways for the synthesis and transformation of this compound, helping to identify the most promising synthetic routes. nih.govsemanticscholar.org

Mechanistic Elucidation: Combining computational modeling with experimental data to gain a detailed understanding of reaction mechanisms, as described in section 8.3. nih.gov

Materials Design: Utilizing computational simulations to design new materials based on the this compound scaffold with tailored properties for specific applications in electronics and energy.

This integrated approach will streamline the research and development process, leading to the more rapid and efficient discovery of new functional molecules and materials based on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-difluoromethanesulfonyl-4-fluorobenzene, and how are intermediates characterized?

  • Methodology : The synthesis typically involves fluorination and sulfonylation steps. For example, starting with 4-fluorobenzenesulfonyl chloride, difluoromethanesulfonyl groups can be introduced via nucleophilic substitution under anhydrous conditions. Characterization is performed using 1^1H/19^{19}F NMR to confirm substitution patterns and purity, complemented by GC-MS for molecular weight validation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like desulfonylation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Storage requires inert atmospheres (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. Degradation products (e.g., HF) should be neutralized with calcium carbonate. Safety Data Sheets (SDS) emphasize avoiding prolonged skin contact and ensuring waste disposal complies with EPA guidelines for fluorinated organics .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology : 19^{19}F NMR is critical for identifying fluorinated moieties (chemical shifts: -110 to -130 ppm for aryl-F, -40 to -60 ppm for CF2_2). IR spectroscopy confirms sulfonyl group presence (asymmetric S=O stretch at 1350–1300 cm1^{-1}). High-resolution mass spectrometry (HRMS) provides exact mass validation, while X-ray crystallography resolves stereoelectronic effects in solid-state applications .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for sulfonylation and fluorination steps. Solvent effects are simulated using the Conductor-like Screening Model (COSMO). These studies predict regioselectivity and guide catalyst selection (e.g., Lewis acids like AlCl3_3) to reduce activation energy .

Q. What strategies resolve contradictions in reported reactivity data for fluorosulfonyl aromatic systems?

  • Methodology : Systematic meta-analysis of kinetic studies (e.g., Arrhenius plots) identifies variables like solvent polarity or trace moisture. Controlled experiments under inert conditions (glovebox) isolate moisture-sensitive pathways. Collaborative reproducibility studies across labs using standardized reagents can reconcile discrepancies .

Q. How does the electronic nature of the sulfonyl group influence this compound’s utility in supramolecular chemistry?

  • Methodology : The sulfonyl group’s electron-withdrawing effect enhances π-π stacking and hydrogen-bond acceptor capacity. Electrostatic potential maps (from DFT) quantify charge distribution, while titration calorimetry measures binding constants with host molecules (e.g., cyclodextrins). Applications include designing fluorinated polymer electrolytes or catalytic frameworks .

Q. What experimental designs validate the compound’s stability under high-temperature or acidic conditions?

  • Methodology : Accelerated stability studies (e.g., 70°C/75% RH for 4 weeks) with HPLC monitoring detect degradation. Acidic stability is tested in HCl/CH3_3COOH buffers, followed by 19^{19}F NMR to track fluorine loss. Design of Experiments (DoE) models (e.g., Box-Behnken) optimize thermal resilience by varying substituents or protective groups .

Methodological Notes

  • Data Sources : Avoid non-peer-reviewed platforms (e.g., BenchChem). Prioritize journals like J. Fluorine Chemistry and databases like Reaxys for reaction data.
  • Contradictions : Fluorination yields vary across studies due to reagent purity (e.g., Selectfluor vs. DAST). Cross-validate with controlled replicate experiments.
  • Ethical Compliance : Adhere to institutional protocols for fluorinated waste disposal and occupational exposure limits (OSHA PEL: 2.5 mg/m³ for sulfonates).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.